molecular formula C7H6N4O2 B1449334 4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione CAS No. 1795457-36-1

4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B1449334
CAS No.: 1795457-36-1
M. Wt: 178.15 g/mol
InChI Key: GLLPTOIEZFIHHC-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione is a heterocyclic compound that contains both pyridine and triazolidine rings

Properties

IUPAC Name

4-pyridin-4-yl-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c12-6-9-10-7(13)11(6)5-1-3-8-4-2-5/h1-4H,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLPTOIEZFIHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795457-36-1
Record name 4-(pyridin-4-yl)-1,2,4-triazolidine-3,5-dione
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of pyridine derivatives with triazolidine-3,5-dione precursors. One common method includes the condensation of 4-pyridinecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the triazolidine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like pyridine-3,5-dicarboxamide and pyridine-4-amine share structural similarities.

    Triazolidine derivatives: Compounds such as 1,2,4-triazolidine-3,5-dione and its substituted analogs.

Uniqueness

4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione is unique due to the combination of pyridine and triazolidine rings in its structure. This dual-ring system imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from other similar compounds .

Biological Activity

4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a dual-ring system comprising pyridine and triazolidine moieties. This unique structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent. The compound is typically synthesized through the reaction of pyridine derivatives with triazolidine-3,5-dione precursors in the presence of bases such as sodium hydroxide or potassium carbonate.

Target Interactions:
this compound interacts with multiple biological targets, including enzymes and receptors. Its mode of action can vary depending on the specific target it binds to. It may act as an inhibitor or modulator of various biochemical pathways.

Biochemical Pathways:
The compound influences several biochemical pathways, including:

  • Signal Transduction: It may modulate pathways involved in cell signaling.
  • Metabolic Pathways: Interactions with metabolic enzymes can alter cellular metabolism.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are influenced by its solubility and stability. Studies suggest that modifications to the compound can enhance its pharmacokinetic profile, making it more effective in therapeutic applications.

Antimicrobial Properties

Research has indicated that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial activity. For example:

  • Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacterial strains.
  • Case studies have demonstrated that these compounds can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic processes .

Anticancer Activity

Recent studies have explored the potential anticancer properties of triazolidine derivatives. For instance:

  • Compounds with structural similarities to this compound have been evaluated for their ability to inhibit tumor cell proliferation.
  • In vitro assays showed that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .

Immunomodulatory Effects

The immunomodulatory effects of this compound have also been investigated:

  • In studies involving peripheral blood mononuclear cells (PBMCs), certain derivatives demonstrated the ability to modulate cytokine release (e.g., TNF-α and IL-6), suggesting potential applications in autoimmune diseases or inflammatory conditions .

Case Studies

  • Antimicrobial Activity Assessment
    • A study evaluated various triazole derivatives for their antimicrobial efficacy against different bacterial strains. The results indicated that compounds similar to this compound exhibited promising antibacterial activity with minimal cytotoxicity in human cell cultures.
  • Anticancer Evaluation
    • Another investigation focused on the anticancer properties of triazolidine derivatives. The study reported significant inhibition of cancer cell lines with IC50 values indicating effective concentrations for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione
Reactant of Route 2
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4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione

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